- Preparation of N1-(6-(hydroxamino)-6-oxohexyl)-N4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl) terephthalamide as histone deacetylase inhibitor for treating cancer, China, , ,
Cas no 94497-51-5 (Tamibarotene)

Tamibarotene structure
商品名:Tamibarotene
Tamibarotene 化学的及び物理的性質
名前と識別子
-
- 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
- AM80
- 4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic Acid
- Am 80 (pharmaceutical)
- Amnolake
- NSC 608000
- Retinoid AM 80
- Tamibarotene
- Am-80
- TAMIBAROTENE,AM 80,AM-80,AM80
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoicacid
- Am 80
- retinobenzoic acid
- Tamibaro
- Amnoid
- 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid
- 08V52GZ3H9
- NSC608000
- 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl)benzoic acid
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid (ACI)
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid
- Am 80 (RAR agonist)
- INNO 507
- OP 01
- RR 110
- SY 1425
- TM 441
- TOS 80T
- and OP-01
- HMS3743C03
- Tamibarotene [USAN:INN]
- BCP07492
- DTXCID3026853
- 4-(((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)amino)carbonyl)benzoic acid
- 94497-51-5
- 4-[(1,1,4,4-tetramethyltetralin-6-yl)carbamoyl]benzoic acid
- SMR002530320
- AKOS015902693
- CCG-268044
- A80
- OMS-0728
- Tamibarotene [INN]
- D01418
- BRD-K36627727-001-05-4
- Terephthalic acid mono-5,8,8-tetramethyl- 5,6,7,8-tetrahydro-2-naphthylamide
- HMS3652H04
- Benzoic acid, 4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino)carbonyl)-
- BDBM50061625
- TOS-80T
- AC-7049
- TAMIBAROTENE [WHO-DD]
- TOS-80
- INNO-507
- 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)benzoic acid
- NCGC00181111-01
- Amnoleuk
- TM-411
- SW219913-1
- Z-208
- Tamibarotene (JAN/USAN/INN)
- TAMIBAROTENE [MI]
- CAS-94497-51-5
- TAMIBAROTENE [USAN]
- 121GE003
- Tox21_112725
- GTPL2648
- s4260
- MUTNCGKQJGXKEM-UHFFFAOYSA-N
- C22H25NO3
- MLS004774034
- TAMIBAROTENE [MART.]
- Terephthalic acid mono-5,5,8,8-tetramethyl- 5,6,7, 8-tetrahydro-2-naphthylamide
- CHEBI:32181
- Amnoid (TN)
- 2cbr
- NCI60_004716
- DTXSID5046853
- NS00068306
- CHEMBL25202
- SY-1425
- TAMIBAROTENE [JAN]
- N-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)terephthalamic acid
- MLS003899239
- OP-01
- MFCD00866188
- Q7681221
- SBI-0654073.0001
- WHO 7349
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tet ramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid
- Tox21_112725_1
- HY-14652
- SCHEMBL36207
- NCGC00181111-02
- DB04942
- CS-0654
- 4-(((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)AMINO)CARBONYL)BENZOIC ACID
- Tamibarotene, >=98% (HPLC)
- RR-110
- UNII-08V52GZ3H9
- AS-14083
- NSC-608000
- MLS006011150
- Tamibarotene(Am-80)
-
- MDL: MFCD00866188
- インチ: 1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
- InChIKey: MUTNCGKQJGXKEM-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(C(NC2C=C3C(CCC(C3=CC=2)(C)C)(C)C)=O)=CC=1)O
計算された属性
- せいみつぶんしりょう: 351.18300
- どういたいしつりょう: 351.183
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 546
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 66.4
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.154
- ゆうかいてん: 190-195°C
- ふってん: 449.6°C at 760 mmHg
- フラッシュポイント: 225.7°C
- 屈折率: 1.593
- ようかいど: Soluble to 50 mM in DMSO
- PSA: 66.40000
- LogP: 5.05910
- ようかいせい: 未確定
Tamibarotene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- RTECS番号:DH6940000
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tamibarotene 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Tamibarotene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T6694-25mg |
Tamibarotene |
94497-51-5 | >98% | 25mg |
¥480.0 | 2023-09-15 | |
AK Scientific | B678-25mg |
Tamibarotene |
94497-51-5 | >98% (HPLC) | 25mg |
$67 | 2023-09-16 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12210-10mg |
Tamibarotene |
94497-51-5 | 98% | 10mg |
¥403.00 | 2023-09-09 | |
eNovation Chemicals LLC | D573871-20g |
Tamibarotene |
94497-51-5 | 99% | 20g |
$1250 | 2022-11-01 | |
Ambeed | A197861-100mg |
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 98% | 100mg |
$41.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27120-50mg |
Tamibarotene |
94497-51-5 | 98% | 50mg |
¥637.0 | 2023-09-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB33308-0.01g |
Tamibarotene |
94497-51-5 | 97% | 0.01g |
¥364 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | JX002639-1g |
4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 98% | 1g |
¥1216.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | T6694-25mg |
4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 98.2% | 25mg |
¥480.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | S4260-50mg |
4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 50mg |
¥800.79 | 2023-09-15 |
Tamibarotene 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Ethyl acetate ; < 30 °C; 8 h, 60 °C
1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C
1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2
1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C
1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2
リファレンス
- Synthesis of Tamibarotene via Ullmann-Type CouplingOrganic Process Research & Development, 2017, 21(5), 748-753,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, 30 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
リファレンス
- New process for preparation of Tamibarotene, China, , ,
合成方法 4
はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid , Potassium iodide Solvents: Toluene ; 24 h, 150 °C
リファレンス
- Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routingAngewandte Chemie, 2022, 61(24),,
合成方法 5
はんのうじょうけん
リファレンス
- Design, Synthesis and Biological Evaluation of Novel Tamibarotene Derivative as Multitarget Anticancer AgentLetters in Drug Design & Discovery, 2016, 13(8), 729-733,
合成方法 6
はんのうじょうけん
リファレンス
- Tamibarotene: Leukemia therapy retinoid RARα agonistDrugs of the Future, 2005, 30(7), 688-693,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled
リファレンス
- Improved synthesis of anti-leukemia drug tamibaroteneZhongguo Yaowu Huaxue Zazhi, 2009, 19(4), 268-269,
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, 80 °C; 80 °C → rt
リファレンス
- Highly Efficient Aminocarbonylation of Iodoarenes at Atmospheric Pressure Catalyzed by a Robust Acenaphthoimidazolyidene Allylic Palladium ComplexOrganic Letters, 2013, 15(14), 3678-3681,
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activityJournal of Medicinal Chemistry, 1988, 31(11), 2182-92,
合成方法 10
はんのうじょうけん
リファレンス
- A new method for preparing tamibarotene key intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthylamine, China, , ,
合成方法 11
はんのうじょうけん
リファレンス
- Synthesis of Am80 (Tamibarotene) prodrug candidates, congeners and metabolitesChemical & Pharmaceutical Bulletin, 2013, 61(8), 846-852,
合成方法 12
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Preparation of 4-[(5,6,7,8-tetrahydro-5,6,8,8-terramethyl-2-naphthalenyl)carbamoyl]benzoic acid derivatives, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
リファレンス
- Tamibarotene-cinnamic hydroxamic acid derivative as histone deacetylase inhibitor and its preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0
リファレンス
- Synthesis of tamibaroteneZhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11,
合成方法 15
合成方法 16
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
リファレンス
- Method for synthesizing Tamibarotene using acenaphthoimidazole N-heterocyclic carbene allyl palladium chloride as catalyst, China, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; heated
リファレンス
- Process improvement of tamibarotene preparationYaoxue Shijian Zazhi, 2012, 30(4), 287-288,
合成方法 18
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ; 30 min, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
リファレンス
- Process for synthesizing Tamibarotene, China, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol
リファレンス
- Method for synthesizing tamibarotene, China, , ,
合成方法 20
はんのうじょうけん
リファレンス
- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,
Tamibarotene Raw materials
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 1446134-13-9
- Mono-Methyl terephthalate
- 4-(Dimethylcarbamoyl)benzoic Acid
- Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate
Tamibarotene Preparation Products
Tamibarotene 関連文献
-
P. Nordeman,S. Y. Chow,A. F. Odell,G. Antoni,L. R. Odell Org. Biomol. Chem. 2017 15 4875
-
Ming-Chen Fu,Jia-Xin Wang,Wei Ge,Fang-Ming Du,Yao Fu Org. Chem. Front. 2023 10 35
-
Kurt D. Ristroph,Robert K. Prud'homme Nanoscale Adv. 2019 1 4207
-
Kazuharu Sugawara,Asako Yugami,Toshihiko Kadoya,Hideki Kuramitz,Kohei Hosaka Analyst 2012 137 3781
-
Sevan D. Houston,Tyler Fahrenhorst-Jones,Hui Xing,Benjamin A. Chalmers,Melissa L. Sykes,Jeanette E. Stok,Clementina Farfan Soto,Jed M. Burns,Paul V. Bernhardt,James J. De Voss,Glen M. Boyle,Maree T. Smith,John Tsanaktsidis,G. Paul Savage,Vicky M. Avery,Craig M. Williams Org. Biomol. Chem. 2019 17 6790
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推奨される供給者
Amadis Chemical Company Limited
(CAS:94497-51-5)Tamibarotene

清らかである:99%
はかる:5g
価格 ($):492.0